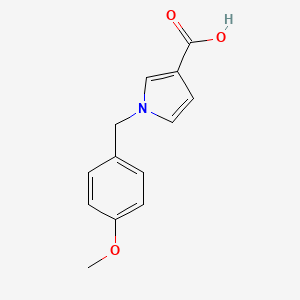

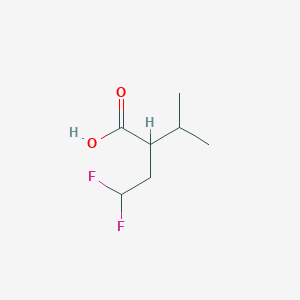

![molecular formula C11H12N2O3 B1470119 1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrrole-3-carboxylic acid CAS No. 1525684-13-2](/img/structure/B1470119.png)

1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrrole-3-carboxylic acid

Descripción general

Descripción

This compound is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4] thiadiazole has been synthesized and evaluated for anti-tubercular potential against Mycobacterium tuberculosis strain .Molecular Structure Analysis

The molecular formula of a similar compound, 3-{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}-1-(3-hydroxybenzyl)-5,5-dimethyl-2,4-imidazolidinedione, is C21H23N5O4 . The average mass is 409.438 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, 3-{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}-1-(3-hydroxybenzyl)-5,5-dimethyl-2,4-imidazolidinedione, include a density of 1.4±0.1 g/cm3, boiling point of 626.9±65.0 °C at 760 mmHg, and a flash point of 332.9±34.3 °C .Aplicaciones Científicas De Investigación

Medicinal Chemistry: Drug Synthesis and Design

The oxazole ring present in the compound is a common motif in medicinal chemistry, known for its presence in various therapeutic agents. This compound could serve as a precursor or an intermediate in the synthesis of drugs targeting a range of diseases. Its structural complexity allows for the potential development of novel pharmacophores, which could lead to the discovery of new drugs with improved efficacy and safety profiles .

Agriculture: Pesticide Development

In agriculture, compounds like this one can be used to develop new pesticides. The oxazole and pyrrole moieties may interact with specific enzymes or receptors in pests, leading to the development of targeted pesticides that are more environmentally friendly and less harmful to non-target species .

Material Science: Polymer Synthesis

The carboxylic acid group in the compound suggests potential applications in polymer science. It could be used to create new polymeric materials with specific properties, such as increased thermal stability or enhanced mechanical strength. These materials could have applications in various industries, including automotive, aerospace, and electronics.

Biochemistry: Enzyme Inhibition Studies

This compound could be used in biochemistry for enzyme inhibition studies. The unique structure might allow it to bind to active sites of certain enzymes, thereby inhibiting their action. This can be particularly useful in understanding disease mechanisms or in the development of enzyme-based assays .

Analytical Chemistry: Chromatography Standards

In analytical chemistry, this compound could be used as a standard in chromatography methods to help identify and quantify similar compounds in various samples. Its distinct chemical structure would make it an ideal reference point for comparative analysis .

Mecanismo De Acción

Target of Action

The compound belongs to the class of oxazoles, which are heterocyclic compounds. Oxazoles are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels . The specific target would depend on the exact structure and functional groups present in the compound.

Mode of Action

The mode of action would depend on the specific target of the compound. Generally, oxazoles can act as inhibitors, activators, or modulators of their targets, altering the target’s function and leading to changes in cellular processes .

Biochemical Pathways

Oxazoles can affect a variety of biochemical pathways depending on their specific targets. For example, they might inhibit an enzyme in a metabolic pathway, alter the signaling through a receptor pathway, or modulate ion channel activity affecting neuronal signaling .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. For example, if the compound inhibits an enzyme, it could lead to decreased production of a certain metabolite. If it activates a receptor, it could lead to increased cellular signaling .

Propiedades

IUPAC Name |

1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrrole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-7-10(8(2)16-12-7)6-13-4-3-9(5-13)11(14)15/h3-5H,6H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXMCUNICHUIDOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CN2C=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrrole-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

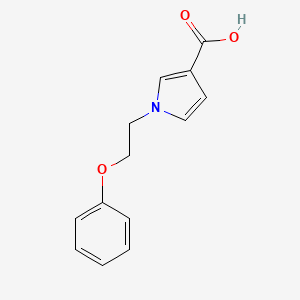

![1-[(3-chlorophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470036.png)

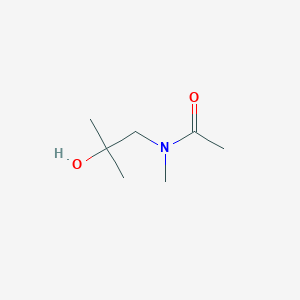

![1-[(tert-butylcarbamoyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470041.png)

![1-[(4-chlorophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470043.png)

![1-[(butylcarbamoyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470046.png)

![1-[(4-bromothiophen-2-yl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470047.png)

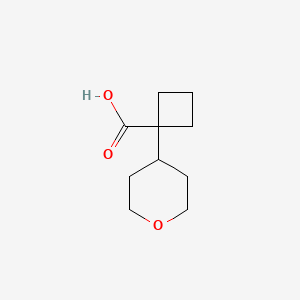

![1-({1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}methyl)cyclopentan-1-ol](/img/structure/B1470050.png)

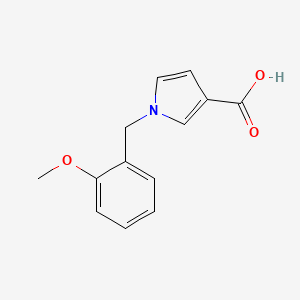

![1-[(3,4-dichlorophenyl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1470059.png)